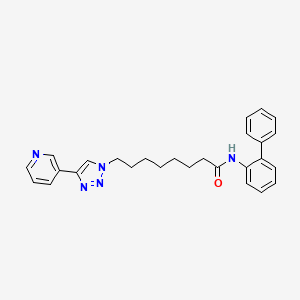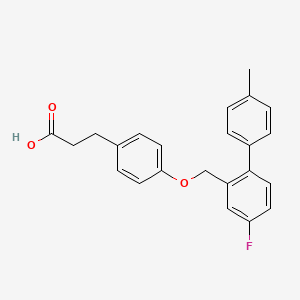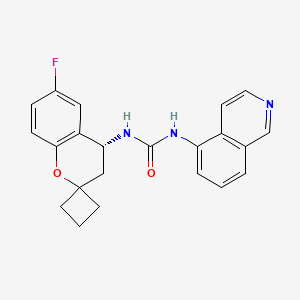
Chlorhydrate de GSK269962
Vue d'ensemble
Description
Le chlorhydrate de GSK269962A est un inhibiteur sélectif de la protéine kinase associée à Rho (ROCK), ciblant spécifiquement ROCK1 et ROCK2 avec une forte puissance. Il a été largement étudié pour ses applications thérapeutiques potentielles en raison de sa capacité à moduler diverses fonctions cellulaires, notamment la contraction, la motilité, la prolifération et l'apoptose .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of ROCK in various chemical processes.
Biology: Investigated for its effects on cell motility, proliferation, and apoptosis in various cell types.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, cancer, and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ROCK pathways .
Mécanisme D'action
Target of Action
GSK269962 hydrochloride is a potent and selective inhibitor of Rho-associated protein kinases (ROCK), specifically ROCK1 and ROCK2 . These kinases play crucial roles in various cellular functions, including cell adhesion, proliferation, smooth muscle contraction, and stem cell renewal .
Mode of Action
GSK269962 hydrochloride interacts with its targets, ROCK1 and ROCK2, by binding to their active sites, thereby inhibiting their kinase activity . This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to various cellular changes.
Biochemical Pathways
The primary biochemical pathway affected by GSK269962 hydrochloride is the Rho/ROCK signaling pathway . By inhibiting ROCK1 and ROCK2, GSK269962 hydrochloride disrupts the normal functioning of this pathway, which can lead to changes in cell adhesion, proliferation, and smooth muscle contraction .
Pharmacokinetics
It’s known that the compound has been used in in vivo studies, suggesting it has suitable bioavailability for such applications .
Result of Action
The inhibition of ROCK1 and ROCK2 by GSK269962 hydrochloride leads to a variety of cellular effects. For instance, it has been shown to block the generation of inflammatory cytokines in lipopolysaccharide-stimulated monocytes . Additionally, it induces vasorelaxation in preconstricted rat aorta .
Analyse Biochimique
Biochemical Properties
GSK269962 hydrochloride is known for its high specificity and potency as a ROCK inhibitor. It exhibits an IC50 of 1.6 nM for ROCK1 and 4 nM for ROCK2 . The compound interacts with several enzymes and proteins, including RSK1, MSK1, AKT1, AKT2, AKT3, CDK2, and GSK3α, albeit with significantly lower affinity compared to ROCK1 and ROCK2 . These interactions suggest that GSK269962 hydrochloride can modulate various signaling pathways, contributing to its anti-inflammatory and vasodilatory effects.
Cellular Effects
GSK269962 hydrochloride has profound effects on various cell types and cellular processes. In smooth muscle cells, it completely inhibits the formation of actin stress fibers induced by angiotensin II . This inhibition is crucial for its vasodilatory effects. Additionally, GSK269962 hydrochloride reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages . These effects highlight the compound’s potential in treating inflammatory conditions and cardiovascular diseases.
Molecular Mechanism
At the molecular level, GSK269962 hydrochloride exerts its effects primarily through the inhibition of ROCK1 and ROCK2. By binding to the ATP-binding pocket of these kinases, it prevents their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts various cellular processes, including cytoskeletal organization, cell migration, and gene expression. The compound’s ability to modulate multiple signaling pathways underscores its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK269962 hydrochloride are both rapid and sustained. In vitro studies have shown that the compound induces vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM . In vivo, GSK269962 hydrochloride demonstrates a dose-dependent reduction in blood pressure in spontaneously hypertensive rats, with the effects peaking approximately two hours post-administration . These findings indicate that GSK269962 hydrochloride is both stable and effective over time.
Dosage Effects in Animal Models
The effects of GSK269962 hydrochloride vary with dosage in animal models. In spontaneously hypertensive rats, oral administration of the compound at doses of 0.3, 1, and 3 mg/kg induces a dose-dependent reduction in blood pressure . Higher doses are associated with more pronounced effects, but also with potential adverse effects such as increased heart rate due to baroreflex activation . These observations are critical for determining the therapeutic window and safety profile of GSK269962 hydrochloride.
Metabolic Pathways
GSK269962 hydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2. These kinases are key regulators of the actin cytoskeleton and are involved in various cellular processes, including contraction, motility, and proliferation . By inhibiting these kinases, GSK269962 hydrochloride can modulate metabolic flux and alter metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
Within cells and tissues, GSK269962 hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its efficacy, as it needs to reach sufficient concentrations at the site of action to exert its effects.
Subcellular Localization
GSK269962 hydrochloride is primarily localized in the cytoplasm, where it interacts with ROCK1 and ROCK2 . This subcellular localization is essential for its activity, as it allows the compound to effectively inhibit these kinases and modulate downstream signaling pathways. Additionally, post-translational modifications and targeting signals may influence the compound’s localization and function within specific cellular compartments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de GSK269962A implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLe produit final est obtenu sous forme de sel de chlorhydrate pour améliorer sa solubilité et sa stabilité .
Méthodes de production industrielle
La production industrielle du chlorhydrate de GSK269962A suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la cohérence du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de GSK269962A subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier des groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, pour introduire différents substituants
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers électrophiles et nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une gamme diversifiée de dérivés .
Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier le rôle de ROCK dans divers processus chimiques.
Biologie : Étudié pour ses effets sur la motilité cellulaire, la prolifération et l'apoptose dans divers types de cellules.
Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que l'hypertension, le cancer et les maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies ROCK .
Mécanisme d'action
Le chlorhydrate de GSK269962A exerce ses effets en inhibant sélectivement ROCK1 et ROCK2. Cette inhibition perturbe la voie de signalisation ROCK, conduisant à divers effets en aval tels que la réduction de la contraction cellulaire, de la motilité et de la prolifération. Le composé affecte également la phosphorylation de protéines clés impliquées dans ces processus, telles que c-Raf et ERK .
Comparaison Avec Des Composés Similaires
Composés similaires
Y-27632 : Un autre inhibiteur sélectif de ROCK avec des applications similaires mais des profils de puissance et de sélectivité différents.
Fasudil : Un inhibiteur de ROCK utilisé en clinique pour le traitement du vasospasme cérébral et d'autres affections.
Thiazovivin : Un inhibiteur de ROCK utilisé dans la recherche sur les cellules souches pour améliorer la survie et la prolifération cellulaires
Unicité du chlorhydrate de GSK269962A
Le chlorhydrate de GSK269962A se distingue par sa forte puissance et sa sélectivité pour ROCK1 et ROCK2, ce qui en fait un outil précieux pour l'étude des voies liées à ROCK.
Propriétés
IUPAC Name |
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVMFKKKLLDGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)



![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B607737.png)
